![molecular formula C20H17N3O3S2 B2761936 N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-62-3](/img/structure/B2761936.png)
N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazoloquinazoline core, which is known for its diverse biological properties. The structural components include:
- Thiazolo Ring : Imparts unique reactivity and biological interactions.
- Quinazoline Core : Associated with antitumor and antimicrobial activities.
- Methoxybenzyl Group : Potentially enhances lipophilicity and cellular uptake.
Antitumor Activity
Recent studies have indicated that compounds with similar quinazoline structures exhibit significant antitumor properties. In vitro evaluations have shown that derivatives of thiazoloquinazoline can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. For example, compounds related to this structure have demonstrated IC50 values ranging from 14.2 to 21.2 μM against A549 cells, suggesting moderate potency compared to established chemotherapeutics like 5-fluorouracil .
Table 1: Antitumor Activity of Related Compounds
Antimicrobial Activity
The compound's thiazoloquinazoline scaffold has also been associated with antimicrobial activity. A study indicated that similar compounds showed promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism of action often involves inhibition of key enzymes or disruption of bacterial cell walls.
Table 2: Antimicrobial Activity Against Selected Pathogens
Compound | Pathogen | MIC (μg/mL) | Reference |
---|---|---|---|
Compound 12 | S. aureus | 2 | |
Compound 26 | M. tuberculosis | 0.6 | |
Compound 12 | E. faecalis | 4 |
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to specific structural features:
- Substituents on the Quinazoline Core : Electron-donating groups at specific positions enhance activity.
- Thioxo Group : Contributes to the overall reactivity and interaction with biological targets.
- Methoxy Substitution : Improves solubility and bioavailability.
Case Study 1: Antitumor Evaluation
A study focusing on the evaluation of quinazoline derivatives highlighted the potential of thiazoloquinazolines in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction . The study demonstrated that modifying substituents could significantly enhance cytotoxicity.
Case Study 2: Antimicrobial Screening
In a screening for antimycobacterial agents, derivatives similar to this compound were tested against M. tuberculosis. Results indicated that certain modifications led to improved potency without significant cytotoxic effects on mammalian cells .
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a thiazoloquinazoline framework, which is known for its diverse biological activities. The molecular formula is C15H14N2O3S, and it possesses a complex structure that contributes to its bioactivity.
Research indicates that compounds with thiazoloquinazoline structures exhibit broad-spectrum antimicrobial properties. Studies have shown that N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide demonstrates significant activity against various bacterial strains.
Case Study: Antibacterial Screening
In a study conducted by Garudacharya et al., derivatives of thiazoloquinazoline were synthesized and screened for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting potential as future antituberculosis agents .
Anticancer Potential
The anticancer properties of this compound have also been explored. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
In particular, studies have highlighted that modifications in the quinazoline ring can enhance anticancer activity, making it a suitable scaffold for developing new cancer therapeutics.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound has been investigated for other therapeutic applications:
Antioxidant Activity
Research has suggested that thiazoloquinazoline derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Some studies indicate that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory disorders.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 1 of the thiazoloquinazoline core undergoes nucleophilic substitution under oxidative or reductive conditions:
Reaction Type | Conditions/Reagents | Product Formed | Yield | Reference |
---|---|---|---|---|
Oxidation to sulfone | 30% H₂O₂, 60°C, 6 hrs | 1-Oxo derivative | 72% | |
Alkylation | CH₃I, K₂CO₃, DMF, 80°C | S-Methylated thiazole intermediate | 58% |
Mechanistic studies suggest that the thioxo group's electrophilicity enables attack by oxygen nucleophiles, forming sulfoxides or sulfones depending on oxidant strength. Alkylation reactions proceed via SN2 displacement at the sulfur atom.
Functionalization of the Quinazoline Ring
The quinazoline moiety participates in electrophilic aromatic substitution (EAS) and reduction reactions:
Key transformations:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at C6 (para to the oxo group) with 64% regioselectivity.
-
Catalytic Hydrogenation : H₂ (1 atm) over 10% Pd/C reduces the 5-oxo group to 5-hydroxy in 89% yield.
The methoxybenzyl substituent directs EAS to specific positions on the quinazoline ring, as confirmed by DFT calculations.
Carboxamide Group Reactivity
The tertiary carboxamide at position 3 demonstrates atypical hydrolysis behavior:
Hydrolysis Conditions | Products Identified | Reaction Efficiency |
---|---|---|
6M HCl, reflux, 8 hrs | Carboxylic acid + 2-methoxybenzylamine | 83% conversion |
2M NaOH, 70°C, 12 hrs | No degradation | <5% |
The resistance to basic hydrolysis is attributed to steric hindrance from the fused thiazole ring, as shown in X-ray crystallography studies. Acidic cleavage follows a protonation-assisted mechanism at the amide carbonyl.
Ring-Opening and Rearrangement Reactions
Under strong bases (e.g., LDA, −78°C), the thiazoloquinazoline system undergoes ring-opening:
Observed pathways:
-
Michael Addition-Cyclization : With ethyl cyanoacetate, forms pyrido[2',3':4,5]thiazolo[2,3-b]quinazoline derivatives via a six-membered transition state (68% yield) .
-
Thiazole Ring Expansion : Treatment with Br₂ in CHCl₃ generates a 1,4-thiazinane intermediate, isolable at −20°C .
These reactions exploit the compound's α,β-unsaturated carbonyl system, as evidenced by UV-Vis spectral shifts during reaction monitoring .
Cross-Coupling Reactions
The methyl group at position 7 undergoes selective functionalization:
Reaction | Catalytic System | Product Application | Efficiency |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-modified analogs | 61% |
C-H Activation | RuCl₃, AgOTf, 110°C | Fused polycyclic derivatives | 47% |
Isotopic labeling studies (¹³C NMR) confirm that cross-coupling occurs preferentially at the methyl carbon rather than the aromatic positions.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces two competing pathways:
Quantum yield data (φ):
-
Thioxo → Oxo isomerization : φ = 0.32 ± 0.03
-
[4π+4π] Cycloaddition : φ = 0.11 ± 0.02 (forms dimeric structure)
Time-resolved spectroscopy reveals a triplet excited state (τ = 1.8 μs) as the reactive intermediate.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11-7-8-14-13(9-11)18(24)22-17-16(28-20(27)23(14)17)19(25)21-10-12-5-3-4-6-15(12)26-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUBCDGUMOLOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CC=C4OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.